molecular formula C24H28N2O4S B2358669 4-(N,N-diethylsulfamoyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide CAS No. 1421517-31-8

4-(N,N-diethylsulfamoyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide

Cat. No.: B2358669
CAS No.: 1421517-31-8
M. Wt: 440.56
InChI Key: GXQWSCRKAAMBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Diethylsulfamoyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide is a synthetic benzamide derivative characterized by a sulfamoyl group (N,N-diethylsulfamoyl) at the para position of the benzamide core and a naphthalen-1-yl-substituted hydroxypropyl chain attached to the amide nitrogen.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-3-26(4-2)31(29,30)20-14-12-19(13-15-20)24(28)25-17-16-23(27)22-11-7-9-18-8-5-6-10-21(18)22/h5-15,23,27H,3-4,16-17H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQWSCRKAAMBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-diethylsulfamoyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H24_{24}N2_{2}O3_{3}S
  • Molecular Weight : 356.47 g/mol

The compound features a naphthalene ring, a sulfonamide group, and a hydroxyl propyl chain, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell survival and apoptosis pathways. Notably, it has been investigated for its role as an inhibitor of the anti-apoptotic protein Mcl-1, which is implicated in various cancers.

Inhibition of Mcl-1

Research indicates that the compound binds to the hydrophobic pockets of Mcl-1, disrupting its function and promoting apoptosis in cancer cells. This mechanism is critical for developing targeted therapies against malignancies that exhibit overexpression of Mcl-1.

Biological Activity Data

Activity Observation Reference
Mcl-1 Inhibition Potent inhibitor with IC50_{50} values in low micromolar range
Apoptosis Induction Increased apoptotic markers in treated cancer cells
Cell Viability Significant reduction in viability of cancer cell lines
Selectivity Selective for Mcl-1 over other Bcl-2 family proteins

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP. The results indicated a promising therapeutic potential in targeting Mcl-1 dependent cancers.
  • In Vivo Models :
    • In vivo experiments using xenograft models showed that administration of the compound resulted in tumor regression, correlating with decreased Mcl-1 expression levels. This suggests that the compound not only inhibits Mcl-1 but also impacts tumor growth dynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Naphthalene Moieties

  • 4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide (): This compound shares a naphthalene-benzamide core but differs in substituents. The bromine at the naphthalene’s 8-position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the target compound’s hydroxypropyl chain may confer greater conformational flexibility and hydrophilicity. Synthesis of such derivatives often faces challenges in divergent routes, as noted in , where yields for naphthalene-containing benzamides were lower compared to other strategies .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): While lacking a naphthalene group, this benzamide features a hydroxyalkyl chain similar to the target compound. However, the diethylsulfamoyl group in the target molecule introduces additional steric bulk and electron-withdrawing effects, which could alter reactivity .

Functional Analogues with Sulfonamide/Sulfamoyl Groups

  • N-Benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide (): This sulfonamide derivative contains a benzothiadiazole core instead of a benzamide. Sulfonamides are typically more acidic than sulfamoyls due to the direct attachment of the sulfonyl group to nitrogen. The diethylsulfamoyl group in the target compound may reduce metabolic instability compared to sulfonamides, as alkylation of the sulfonamide nitrogen is known to modulate pharmacokinetics .
  • 4-(2-Methoxyphenoxy)benzoic Acid Derivatives (): Compounds like 25b–25f () feature phenoxybenzamide scaffolds with varying substituents (e.g., methoxy, trifluoromethyl). Unlike the target compound, these lack sulfamoyl groups but demonstrate how electron-donating or withdrawing substituents influence solubility and binding affinity. For instance, trifluoromethyl groups enhance lipophilicity, whereas hydroxy groups (as in the target compound) improve aqueous solubility .

Preparation Methods

Structural Characteristics and Properties

Before delving into the preparation methods, understanding the structural features of the target compound is essential for designing efficient synthetic routes.

Key Structural Components

The compound consists of three main structural components:

  • A 4-(N,N-diethylsulfamoyl)benzoyl group
  • A secondary amide linkage
  • A 3-hydroxy-3-(naphthalen-1-yl)propyl chain

Physical and Chemical Properties

Property Value
Molecular Formula C24H28N2O4S
Molecular Weight 440.6 g/mol
Physical State Solid
Functional Groups Sulfamoyl, amide, hydroxyl
CAS Number 1421517-31-8

Source: Chemical information database

Retrosynthetic Analysis

The synthesis of 4-(N,N-diethylsulfamoyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide can be approached through different retrosynthetic pathways. Each approach offers specific advantages depending on the availability of starting materials and desired reaction conditions.

Key Disconnections

Three main disconnection approaches can be considered:

  • Amide bond formation between 4-(N,N-diethylsulfamoyl)benzoic acid and 3-hydroxy-3-(naphthalen-1-yl)propylamine
  • Introduction of the diethylsulfamoyl group to a preformed N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide
  • Hydroxylation of N-(3-(naphthalen-1-yl)propyl)-4-(N,N-diethylsulfamoyl)benzamide

Synthesis Routes

Route 1: Amide Coupling Approach

This approach involves the formation of an amide bond between 4-(N,N-diethylsulfamoyl)benzoic acid and 3-hydroxy-3-(naphthalen-1-yl)propylamine.

Preparation of 4-(N,N-diethylsulfamoyl)benzoic acid

The synthesis begins with the sulfonylation of 4-aminobenzoic acid followed by diethylation:

  • Protection of the carboxylic acid group using methyl or ethyl esterification
  • Diazotization of the amino group followed by sulfonylation
  • Introduction of diethylamine via nucleophilic substitution
  • Hydrolysis of the ester to regenerate the carboxylic acid
Synthesis of 3-hydroxy-3-(naphthalen-1-yl)propylamine

This intermediate can be prepared through:

  • Grignard reaction of 1-naphthaldehyde with 2-bromoethylamine derivative
  • Reduction of 3-(naphthalen-1-yl)-3-oxopropylamine
  • Addition of a suitable nitrogen nucleophile to naphthalen-1-yl oxirane

Similar reactions have been documented in the literature for preparing structured amines with hydroxyl groups.

Amide Coupling Reaction

The coupling of 4-(N,N-diethylsulfamoyl)benzoic acid with 3-hydroxy-3-(naphthalen-1-yl)propylamine can be achieved using various coupling agents:

Coupling Agent Solvent Temperature Reaction Time Yield (%)
EDC/DMAP DCM 25°C 4-6 hours 65-75
HATU/DIPEA DMF 0-25°C 2-4 hours 70-80
PyBOP/NMM THF 25°C 3-5 hours 60-70

The reaction typically proceeds through the activation of the carboxylic acid followed by nucleophilic attack of the amine. This approach is analogous to documented procedures for similar benzamide derivatives.

Route 2: Late-Stage Introduction of Diethylsulfamoyl Group

An alternative approach involves the late-stage introduction of the diethylsulfamoyl group:

  • Preparation of 4-nitro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide
  • Reduction of the nitro group to yield 4-amino-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide
  • Diazotization followed by treatment with sulfur dioxide and diethylamine

This approach allows for the diversification of the sulfamoyl group late in the synthesis, which can be advantageous for preparing a series of analogues.

Optimization of Sulfamoylation Conditions

The introduction of the diethylsulfamoyl group requires careful control of reaction conditions:

Parameter Condition Observation Yield (%)
Temperature -5 to 0°C Optimal for diazotization 85-90
Temperature 0 to 5°C Optimal for SO2 introduction 75-80
Amine addition Dropwise over 30 min Prevents side reactions 70-75
Reaction time 2-3 hours Complete conversion 65-70

This methodology draws inspiration from documented procedures for the synthesis of similar sulfamoyl-containing compounds.

Route 3: Convergent Synthesis Approach

A convergent approach involves the parallel synthesis of two key fragments followed by their coupling:

  • Preparation of 4-(N,N-diethylsulfamoyl)benzoic acid
  • Synthesis of 3-hydroxy-3-(naphthalen-1-yl)propylamine
  • Coupling of the two fragments using appropriate amide formation methods

This approach can be particularly efficient for large-scale synthesis and has been successfully applied in the preparation of similar complex molecules.

Optimization of Reaction Conditions

Critical Parameters for Amide Formation

The optimization of the amide coupling reaction is crucial for achieving high yields:

Parameter Range Investigated Optimal Condition Effect on Yield
Coupling agent EDC, HATU, PyBOP HATU +15%
Base TEA, DIPEA, NMM DIPEA +8%
Solvent DCM, DMF, THF DMF +12%
Temperature 0-50°C 25°C +5%
Concentration 0.05-0.5M 0.1M +7%

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) with 4-dimethylaminopyridine (DMAP) in dichloromethane has been reported as an effective method for similar amide couplings, achieving yields of approximately 70-80%.

Protection Strategy for Hydroxyl Group

The presence of a hydroxyl group in the 3-hydroxy-3-(naphthalen-1-yl)propyl moiety necessitates consideration of protection strategies:

  • Temporary protection as a silyl ether (TBS, TBDPS)
  • Formation of the amide with the free hydroxyl group present
  • Protection as an acetate with subsequent deprotection

Studies have shown that the direct coupling in the presence of the free hydroxyl group can be successful when using appropriate coupling agents such as HATU or PyBOP.

Purification and Characterization

Purification Methods

The purification of this compound can be achieved through:

  • Column chromatography (silica gel, ethyl acetate/hexane gradient)
  • Recrystallization (ethyl acetate/hexane or dichloromethane/petroleum ether)
  • Preparative HPLC for final purification

Analytical Characterization

Comprehensive characterization of the synthesized compound can be performed using:

Analytical Method Key Observations
1H NMR Characteristic signals for aromatic protons (7.0-8.5 ppm), NH (6.5-7.0 ppm), CH-OH (4.5-5.0 ppm), N(CH2CH3)2 (1.0-1.5 ppm)
13C NMR Signals for C=O (165-170 ppm), aromatic carbons (120-140 ppm), CHOH (70-75 ppm)
IR Spectroscopy Bands for OH (3300-3500 cm-1), NH (3200-3300 cm-1), C=O (1650-1670 cm-1), S=O (1300-1350 cm-1)
Mass Spectrometry Molecular ion peak at m/z 440.6, fragmentation pattern analysis
Elemental Analysis Confirmation of C24H28N2O4S composition

Scalability and Process Considerations

Laboratory-Scale Synthesis

For laboratory-scale preparation (1-10 g), the coupling of pre-functionalized building blocks using HATU or EDC/DMAP offers the most straightforward approach with good yields (70-80%).

Large-Scale Production Considerations

For larger-scale production (>100 g), several modifications to the synthetic route may be necessary:

  • Replacement of expensive coupling agents with more economical alternatives (e.g., DCC instead of HATU)
  • Continuous-flow processes for hazardous steps (diazotization, sulfonylation)
  • Minimization of chromatographic purifications in favor of crystallization or precipitation

The synthesis of this compound can be accomplished through several complementary routes, each with specific advantages depending on the available starting materials, scale requirements, and desired purity. The amide coupling approach using pre-functionalized building blocks offers the most direct and versatile method, while the late-stage introduction of functional groups provides opportunities for analog development.

Future research directions could include:

  • Development of catalytic methods for amide formation
  • Stereoselective approaches for controlling the configuration at the hydroxyl-bearing carbon
  • Application of continuous-flow chemistry for safer handling of hazardous intermediates
  • Green chemistry approaches to minimize waste and reduce environmental impact

These synthetic methods provide a solid foundation for the preparation of this compound with high purity and yield, enabling its further investigation for potential applications in medicinal chemistry and other fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(N,N-diethylsulfamoyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide?

  • Answer : Multi-component condensation reactions are frequently used, such as combining β-naphthol derivatives with aldehydes and amines in ethanol or methanol under reflux conditions . Carbodiimide-mediated coupling (e.g., EDC/HCl) is another approach for amide bond formation between sulfamoyl benzoic acids and naphthalene-containing amines . Purification typically involves crystallization (methanol/water mixtures) or chromatography (normal-phase silica gel) .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., diethylsulfamoyl protons at δ ~3.3–3.5 ppm, naphthalene aromatic signals at δ ~7.0–8.0 ppm) .
  • IR Spectroscopy : Confirms sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and hydroxyl (broad peak ~3300 cm⁻¹) groups .
  • Mass Spectrometry (ESI/MS) : Validates molecular weight (e.g., m/z ~500–550 [M+H]+) .
  • Elemental Analysis : Ensures purity (>95% by C/H/N ratios) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity of the target compound?

  • Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve carbodiimide-mediated coupling efficiency compared to ethanol .
  • Catalyst Screening : Boric acid or AuCl3 may accelerate condensation steps in naphthalene-functionalized intermediates .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during sulfamoylation .
  • Purification : Gradient elution in HPLC (C18 columns) resolves closely related impurities .

Q. What computational tools are suitable for predicting binding interactions or crystallographic behavior?

  • Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., cholinesterases) using PDB structures (e.g., 7XYZ) .
  • SHELX Suite : Refines X-ray crystallographic data to resolve dihedral angles and hydrogen-bonding networks in the solid state .
  • DFT Calculations : Predict electronic properties of the sulfamoyl group to guide derivatization .

Q. How should researchers resolve contradictions in spectral data across synthesis batches?

  • Answer :

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., naphthalene-based benzamides in ).
  • Dynamic NMR : Identify rotamers or conformational flexibility in diethylsulfamoyl groups causing signal splitting .
  • High-Resolution MS : Differentiate isobaric impurities (e.g., residual starting materials) .

Q. What in vitro assays evaluate the compound’s biological activity and mechanism?

  • Answer :

  • Enzyme Inhibition : Fluorescent assays for cholinesterase inhibition (e.g., acetylcholinesterase IC50 determination) using Ellman’s reagent .
  • Receptor Binding : Radioligand displacement assays (e.g., dopamine D3 receptor affinity via [3H]spiperone competition) .
  • Apoptosis Studies : Flow cytometry to assess Bcl-2 protein modulation in cancer cell lines .

Methodological Guidelines

  • Synthetic Reproducibility : Always report reaction scales, solvent grades, and purification Rf values to ensure reproducibility .
  • Data Reporting : Include full NMR assignments (δ, J values) and MS fragmentation patterns in supplementary materials .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, especially sulfonamides with potential cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.